molecular formula C14H9NO3 B6396544 4-(3-Cyanophenyl)-3-hydroxybenzoic acid CAS No. 1261889-31-9

4-(3-Cyanophenyl)-3-hydroxybenzoic acid

Cat. No.: B6396544
CAS No.: 1261889-31-9
M. Wt: 239.23 g/mol
InChI Key: NYWCGDLHKNRVRX-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-3-hydroxybenzoic acid is a biphenyl carboxylic acid derivative characterized by a hydroxyl (-OH) group at the 3-position and a 3-cyanophenyl substituent at the 4-position of the benzoic acid backbone. Its molecular formula is C14H9NO3, with a molecular weight of 239.23 g/mol . The compound’s structure combines the electron-withdrawing cyano (-CN) group and the acidic carboxylic (-COOH) and hydroxyl (-OH) functionalities, influencing its physicochemical properties. Predicted properties include a pKa of ~3.95 (based on analogous compounds) and low aqueous solubility due to the hydrophobic cyano group . It is primarily used in pharmacological research and as a synthetic intermediate for fine chemicals .

Properties

IUPAC Name

4-(3-cyanophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(14(17)18)7-13(12)16/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWCGDLHKNRVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688784
Record name 3'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-31-9
Record name 3'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-cyanophenylboronic acid and 3-hydroxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 3-hydroxybenzoic acid.

    Purification: The crude product is purified using column chromatography to obtain the desired 4-(3-Cyanophenyl)-3-hydroxybenzoic acid.

Industrial Production Methods

While specific industrial production methods for 4-(3-Cyanophenyl)-3-hydroxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-(3-Cyanophenyl)-3-oxobenzoic acid.

    Reduction: 4-(3-Aminophenyl)-3-hydroxybenzoic acid.

    Substitution: 4-(3-Cyanophenyl)-3-alkoxybenzoic acid (for ester formation).

Scientific Research Applications

4-(3-Cyanophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Cyanophenyl)-3-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyanophenyl group can act as a pharmacophore, binding to specific molecular targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 4-(3-Cyanophenyl)-3-hydroxybenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa* Solubility (Water) Key Applications
4-(3-Cyanophenyl)-3-hydroxybenzoic acid 3-OH, 4-(3-CN-C6H4) C14H9NO3 239.23 ~3.95 Low Pharmacological research, intermediates
3-Hydroxybenzoic acid 3-OH C7H6O3 138.12 4.06 Moderate Metabolite, inactive in SA-binding
4-Hydroxybenzoic acid 4-OH C7H6O3 138.12 4.58 High Preservative, inactive in SA-binding
4-(4-Cyanophenyl)benzoic acid 4-CN-C6H4 C14H9NO2 223.23 ~4.2 Low Synthetic intermediate
Salicylic acid (SA) 2-OH C7H6O3 138.12 2.97 Moderate Plant defense, anti-inflammatory
4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid 3-OH, 4-(2,3-F2-C6H3) C13H8F2O3 250.20 ~3.8 Low Pharmaceutical research

*Predicted or experimentally determined pKa values.

Key Observations:

Substituent Position and Acidity: The 3-hydroxy group in 4-(3-Cyanophenyl)-3-hydroxybenzoic acid lowers its pKa compared to 4-hydroxybenzoic acid (pKa 4.58 vs. ~3.95), as the -OH group’s proximity to the -COOH enhances acidity . The cyano group further reduces electron density at the benzene ring, increasing acidity relative to non-cyano analogues like 3-hydroxybenzoic acid .

Hydrophobicity and Solubility: The cyano group in 4-(3-Cyanophenyl)-3-hydroxybenzoic acid significantly reduces water solubility compared to 3-hydroxybenzoic acid, aligning with ultrafiltration studies where hydrophobic interactions dominate membrane penetration .

Biological Activity: Unlike salicylic acid (SA), which binds to plant defense enzymes, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid are biologically inactive in SA-binding assays due to incorrect -OH positioning .

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